4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

Catalog No.
S13643876
CAS No.
M.F
C12H13NO4
M. Wt
235.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-car...

Product Name

4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

IUPAC Name

4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

InChI

InChI=1S/C12H13NO4/c1-13-9(7-5-3-2-4-6-7)8(12(16)17)10(14)11(13)15/h2-6,8-10,14H,1H3,(H,16,17)

InChI Key

LLYGXJLJJPUGBD-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C(C1=O)O)C(=O)O)C2=CC=CC=C2

4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is a pyrrolidine derivative with the molecular formula C12H13NO4C_{12}H_{13}NO_4 and a molecular weight of 235.2 g/mol. This compound features a hydroxyl group, a carbonyl group, and a carboxylic acid moiety, contributing to its unique chemical properties. The structure includes a five-membered pyrrolidine ring substituted with a phenyl group at the 2-position and a carboxylic acid at the 3-position, making it an interesting candidate for various chemical and biological applications .

  • Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The ester group in derivatives of this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, which can introduce additional functional groups into the aromatic ring .

4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has been identified as a competitive inhibitor of the enzyme cyclooxygenase (COX), which plays a significant role in inflammation and pain pathways. This suggests potential applications in anti-inflammatory drug development. Additionally, derivatives of pyrrolidine compounds have been shown to exhibit activity against various kinases, indicating their potential as therapeutic agents targeting multiple diseases .

The synthesis of 4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid can be achieved through several methods:

  • Starting Materials: Typically, the synthesis begins with readily available pyrrolidine derivatives.
  • Reagents: Common reagents include sulfuric acid for esterification and various oxidizing agents for introducing functional groups.
  • Conditions: The reaction conditions often involve heating under reflux or using catalytic methods to achieve desired stereochemistry and yield.

For example, one synthetic route involves the esterification of a pyrrolidine derivative followed by selective oxidation to introduce the carbonyl and hydroxyl groups .

Due to its biological activity, 4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in anti-inflammatory drugs.
  • Chemical Research: As a building block for synthesizing more complex molecules in medicinal chemistry.
  • Biochemical Studies: To investigate its interactions with biological targets such as enzymes and receptors .

Interaction studies have shown that 4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid can influence various biochemical pathways by modulating enzyme activity, particularly through its inhibition of cyclooxygenase enzymes. These interactions are critical for understanding its therapeutic potential and guiding further drug development efforts .

Several compounds share structural similarities with 4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid. Here are some notable examples:

Compound NameStructureUnique Features
PyrrolidineBasic structure without substituentsSimple five-membered ring
Pyrrolidine-2-oneContains a carbonyl at position 2Lacks hydroxyl and carboxylic groups
ProlinolA proline derivative with an additional hydroxylDifferent stereochemistry and functional groups
Rac-(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-pheny-pyrrolidineSimilar structure but different stereochemistryPotentially different biological activities due to stereoisomerism

The uniqueness of 4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid lies in its specific substitution pattern and the presence of both hydroxyl and carboxylic acid functionalities, which contribute to its distinct chemical reactivity and biological properties compared to these similar compounds .

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

235.08445790 g/mol

Monoisotopic Mass

235.08445790 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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